Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a spirocyclic compound featuring a thiopyrano[2,3-c]quinoline core fused with a 1,3-dithiole ring. Its structure includes four methyl ester groups, a butanoyl substituent at the 6' position, and four methyl groups at positions 5',5',7',9'.
Properties
Molecular Formula |
C30H33NO9S3 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO9S3/c1-10-11-17(32)31-20-15(3)12-14(2)13-16(20)18-24(29(31,4)5)41-21(26(34)38-7)19(25(33)37-6)30(18)42-22(27(35)39-8)23(43-30)28(36)40-9/h12-13H,10-11H2,1-9H3 |
InChI Key |
YNBUDRVPINSKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro linkage and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of the methyl and butanoyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The spiro linkage and the presence of multiple methyl and butanoyl groups allow it to engage in various molecular interactions, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound belongs to a family of spirocyclic thiopyrano-quinoline derivatives differing primarily in substituents at the 6' position and methylation patterns. Key analogs include:
*Estimated based on hexanoyl analog ; †Predicted increase due to longer alkyl chain; ‡Predicted based on substituent hydrophobicity.
Key Observations:
- Substituent Effects: Alkyl Chains: The hexanoyl analog (C₆H₁₁CO-) has higher logP (6.5) than the butanoyl (C₄H₇CO-) target (~6.1), reflecting increased lipophilicity with chain length . Aromatic Groups: The phenylacetyl (C₆H₅CH₂CO-) and 4-tert-butylbenzoyl analogs exhibit higher molecular weights and logP values due to aromatic ring contributions . Steric Effects: The trityl group (BV69605) introduces significant steric bulk, reducing polar surface area (85.3 Ų vs. ~98.5 Ų in others) and enhancing hydrophobicity .
Methylation Patterns :
Spectroscopic and Physicochemical Characterization
- NMR: The ¹H NMR spectra of the target compound would show distinct signals for the butanoyl chain (δ ~0.9–2.3 ppm for CH₃ and CH₂ groups) compared to phenylacetyl analogs (δ ~7.3 ppm for aromatic protons) .
- IR : Ester carbonyl stretches (~1740 cm⁻¹) and thiocarbonyl vibrations (~1250 cm⁻¹) are consistent across analogs .
- Melting Points : Methyl-rich analogs (e.g., target compound) likely exhibit higher melting points (>200°C) due to crystallinity, whereas bulkier substituents (e.g., trityl) may lower melting points .
Biological Activity
Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with significant potential in biological applications. Its unique molecular structure allows for various interactions with biological systems, making it a candidate for therapeutic development.
Chemical Structure and Properties
Molecular Formula: C30H33NO9S3
Molecular Weight: 647.8 g/mol
IUPAC Name: Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
InChI Key: YNBUDRVPINSKQH-UHFFFAOYSA-N
The compound features multiple methyl groups and a spiro linkage that contribute to its stability and reactivity. The presence of dithiole and thiopyrano structures is particularly relevant for its biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets due to its diverse functional groups. The spiro linkage allows for conformational flexibility which may enhance binding to proteins or enzymes involved in critical biological pathways.
Antitumor Activity
Recent studies have indicated that compounds related to dithioloquinoline structures exhibit significant antitumor properties. For instance, derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione showed promising results in inhibiting various kinases associated with cancer progression. The tetramethyl compound's structure suggests it could similarly exhibit such inhibitory effects:
- Inhibitory Effects on Kinases: Compounds derived from similar structures have shown IC50 values as low as 0.36 μM against JAK3 and NPM1-ALK kinases, indicating strong potential for antitumor applications .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related dithioloquinolinethiones has demonstrated effectiveness against bacterial strains such as E. coli and MRSA, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
Anti-inflammatory Effects
In silico predictions suggest that the compound may possess anti-inflammatory properties comparable to established drugs like indomethacin. Experimental validation of related compounds has shown effectiveness in reducing inflammation markers .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Screening: A study on hybrid dithioloquinoline derivatives demonstrated significant inhibition of cancer cell proliferation and highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy: Research indicated that certain dithioloquinolinethione derivatives exhibited superior antimicrobial activity compared to standard treatments, suggesting a potential pathway for developing new antibiotics .
- Inflammation Models: Experimental models confirmed the anti-inflammatory effects of compounds structurally related to the tetramethyl derivative, reinforcing its potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Antitumor | Dithioloquinoline derivatives | Inhibition of cancer cell growth | JAK3: 0.36 μM |
| Antimicrobial | Dithioloquinolinethiones | Effective against E. coli | MIC: <17 µM |
| Anti-inflammatory | Dithioloquinoline derivatives | Reduced inflammation markers | Comparable to indomethacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
